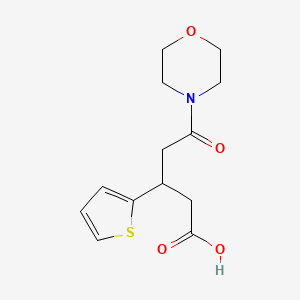

![molecular formula C16H16N2O5 B6505706 methyl 4-({[2-(furan-3-yl)ethyl]carbamoyl}formamido)benzoate CAS No. 1428371-11-2](/img/structure/B6505706.png)

methyl 4-({[2-(furan-3-yl)ethyl]carbamoyl}formamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-({[2-(furan-3-yl)ethyl]carbamoyl}formamido)benzoate is a chemical compound that is available for scientific research needs . It is also known by registry numbers ZINC000090607441 .

Synthesis Analysis

The synthesis of this compound could potentially involve several steps. One possible approach could be the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters could be achieved using a radical approach . This could be paired with a Matteson–CH2–homologation, a protocol that allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis

The molecular structure of this compound is complex and contains several functional groups. It contains a total of 44 bonds, including 26 non-H bonds, 14 multiple bonds, 8 rotatable bonds, 3 double bonds, and 11 aromatic bonds . It also includes 1 five-membered ring, 1 six-membered ring, 1 aromatic ester, 2 secondary amides (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .Chemical Reactions Analysis

The chemical reactions involving this compound could be quite diverse, depending on the specific conditions and reagents used. For instance, reactions at the benzylic position are very important for synthesis problems . These could include free radical bromination, nucleophilic substitution, and oxidation .Scientific Research Applications

Methyl 4-({[2-(furan-3-yl)ethyl]carbamoyl}formamido)benzoate 4-((2-Furan-3-yl)ethylcarbamoyl)benzoate has a variety of applications in the scientific research field. It has been used in the synthesis of a variety of compounds, such as drugs, dyes, and fragrances. It has also been studied for its potential effects on human health, including its anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been studied for its potential use in the treatment of various diseases, such as cancer, diabetes, and Alzheimer’s disease.

Mechanism of Action

The mechanism of action of methyl 4-((2-Furan-3-yl)ethylcarbamoyl)benzoate is not yet fully understood. It is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It is also believed to inhibit the activity of certain proteins, such as tyrosine kinase, which are involved in the growth and survival of cancer cells.

Biochemical and Physiological Effects

methyl 4-({[2-(furan-3-yl)ethyl]carbamoyl}formamido)benzoate 4-((2-Furan-3-yl)ethylcarbamoyl)benzoate has been studied for its potential effects on human health. It has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been shown to have potential benefits in the treatment of certain diseases, such as cancer, diabetes, and Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

Methyl 4-({[2-(furan-3-yl)ethyl]carbamoyl}formamido)benzoate 4-((2-Furan-3-yl)ethylcarbamoyl)benzoate has several advantages for laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. It is also a relatively stable compound and is not easily degraded by light or heat. However, there are some limitations to its use in laboratory experiments. It is not water-soluble and has a relatively low solubility in other solvents.

Future Directions

Methyl 4-({[2-(furan-3-yl)ethyl]carbamoyl}formamido)benzoate 4-((2-Furan-3-yl)ethylcarbamoyl)benzoate has a wide variety of potential applications in the scientific research field. Further research is needed to explore the potential therapeutic applications of this compound, including its potential use in the treatment of cancer, diabetes, and Alzheimer’s disease. Additionally, further research is needed to explore the potential benefits of this compound in the synthesis of a variety of compounds, such as drugs, dyes, and fragrances. Finally, further research is needed to better understand the mechanism of action of this compound and its potential effects on human health.

Synthesis Methods

Methyl 4-({[2-(furan-3-yl)ethyl]carbamoyl}formamido)benzoate 4-((2-Furan-3-yl)ethylcarbamoyl)benzoate can be synthesized using a variety of methods. One method involves the reaction of furan-3-yl ethyl carbamate with an acid in the presence of a base. The reaction is typically carried out at room temperature and yields a white crystalline solid. Another method involves the reaction of furan-3-yl ethyl carbamate with an acid in the presence of an alcohol. The reaction is typically carried out at room temperature and yields a white crystalline solid.

properties

IUPAC Name |

methyl 4-[[2-[2-(furan-3-yl)ethylamino]-2-oxoacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5/c1-22-16(21)12-2-4-13(5-3-12)18-15(20)14(19)17-8-6-11-7-9-23-10-11/h2-5,7,9-10H,6,8H2,1H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBVNJMDXEXETPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCC2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]methanesulfonamide](/img/structure/B6505643.png)

![methyl 3-{[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B6505645.png)

![N'-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B6505653.png)

![N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B6505659.png)

![1-[(4-chlorophenyl)methyl]-3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]urea](/img/structure/B6505663.png)

![4-({4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}carbamoyl)-3-(thiophen-2-yl)butanoic acid](/img/structure/B6505666.png)

![4-{[(1-methanesulfonylpiperidin-4-yl)methyl]carbamoyl}-3-(thiophen-2-yl)butanoic acid](/img/structure/B6505669.png)

![N-[2-(furan-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide](/img/structure/B6505671.png)

![N'-(2,4-dimethoxyphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]ethanediamide](/img/structure/B6505685.png)

![N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B6505688.png)

![N'-(4-ethoxyphenyl)-N-[2-(furan-3-yl)ethyl]ethanediamide](/img/structure/B6505699.png)

![3-[2-(furan-3-yl)ethyl]-1-(3-methylphenyl)urea](/img/structure/B6505710.png)

![2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}oxy)pyridine](/img/structure/B6505722.png)